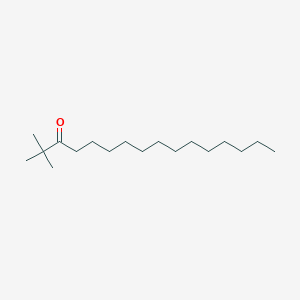
2,2-Dimethylhexadecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhexadecan-3-one is an organic compound with the molecular formula C18H36O . It is a ketone characterized by a long hydrocarbon chain with two methyl groups attached to the second carbon and a ketone functional group on the third carbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2-dimethylhexadecane using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions: 2,2-Dimethylhexadecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts depending on the specific reaction.
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
2,2-Dimethylhexadecan-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 2,2-Dimethylhexadecan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .
類似化合物との比較
2,2-Dimethylhexadecan-2-one: Similar structure but with the ketone group on the second carbon.
2,2-Dimethylpentadecan-3-one: Similar structure but with a shorter hydrocarbon chain.
2,3-Dimethylhexadecan-3-one: Similar structure but with the methyl groups on the second and third carbons.
Uniqueness: 2,2-Dimethylhexadecan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interactions. The position of the ketone group and the presence of two methyl groups on the second carbon make it distinct from other similar compounds .
特性
CAS番号 |
125191-31-3 |
|---|---|
分子式 |
C18H36O |
分子量 |
268.5 g/mol |
IUPAC名 |
2,2-dimethylhexadecan-3-one |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChIキー |
KHQOKXNPFOPAFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


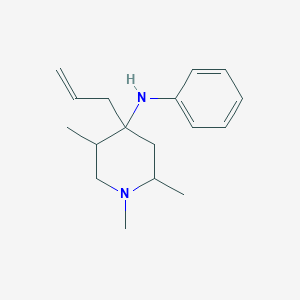
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
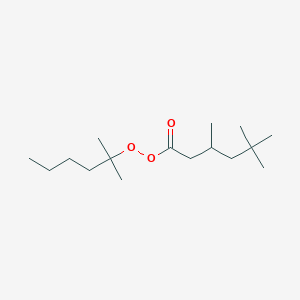
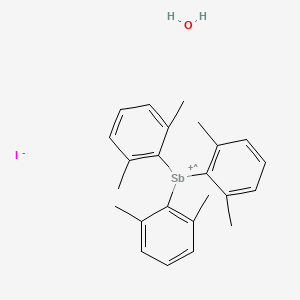
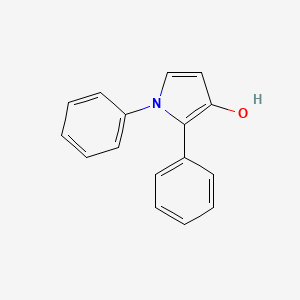
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
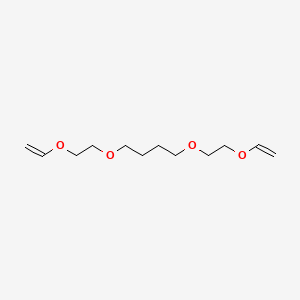
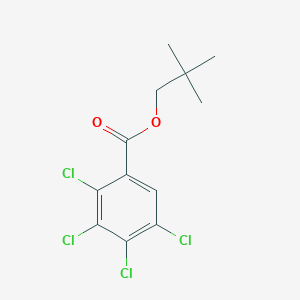
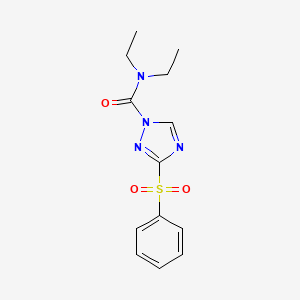
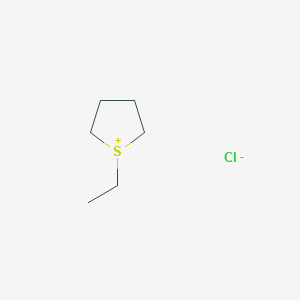
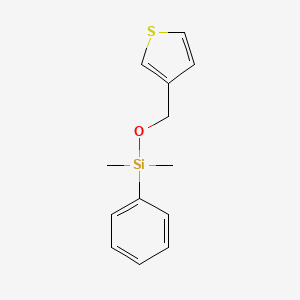

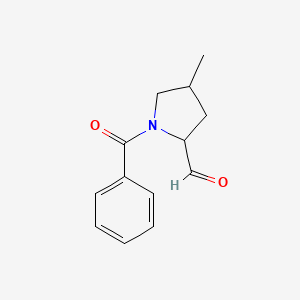
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
